Oxalic acid (cobalt)

Description

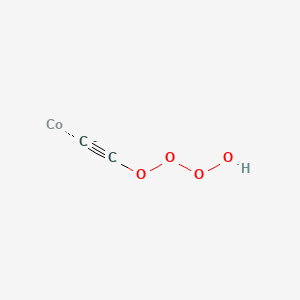

Cobalt;hydroperoxyperoxyethyne is a complex cobalt-based compound hypothesized to contain hydroperoxy (-OOH) and peroxyethyne (C≡C-O-O-) functional groups. This analysis draws parallels with well-characterized cobalt compounds to infer its properties and uses, leveraging structurally analogous systems such as cobalt oxides and hydroxides, as well as functionally related cobalt-ion detection agents.

Properties

Molecular Formula |

C2HCoO4- |

|---|---|

Molecular Weight |

147.96 g/mol |

IUPAC Name |

cobalt;hydroperoxyperoxyethyne |

InChI |

InChI=1S/C2HO4.Co/c1-2-4-6-5-3;/h3H;/q-1; |

InChI Key |

HPJFXHWCVDGFIY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#COOOO.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cobalt;hydroperoxyperoxyethyne typically involves the reaction of cobalt salts with hydroperoxy and peroxyethyne precursors under controlled conditions. One common method involves the use of cobalt(II) acetate and hydroperoxyethyne in the presence of a suitable solvent, such as acetonitrile, under an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition of the hydroperoxy groups.

Industrial Production Methods: Industrial production of Cobalt;hydroperoxyperoxyethyne may involve large-scale batch reactors where cobalt salts and hydroperoxyethyne are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Cobalt;hydroperoxyperoxyethyne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt oxides and other oxidation products.

Reduction: Reduction reactions can convert the hydroperoxy groups to hydroxyl groups.

Substitution: The hydroperoxy and peroxyethyne groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Cobalt oxides and hydroxylated derivatives.

Reduction: Hydroxylated cobalt complexes.

Substitution: Substituted cobalt complexes with various functional groups.

Scientific Research Applications

Cobalt;hydroperoxyperoxyethyne has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cobalt;hydroperoxyperoxyethyne involves the interaction of its hydroperoxy and peroxyethyne groups with target molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems or facilitate chemical transformations in industrial processes. The cobalt center plays a crucial role in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Chemical Composition and Stability

- Cobalt;hydroperoxyperoxyethyne : Presumed to incorporate reactive oxygen species, which may enhance oxidative activity but reduce thermal stability compared to traditional cobalt oxides.

- Cobalt(II) Oxide (CoO): A stable, rock-salt structured compound with CAS No. 1307-96-6, used in ceramics and catalysis .

- Cobalt(III) Oxide (Co₃O₄): A mixed-valence oxide (Co²⁺/Co³⁺) with CAS No. 1308-04-9, exhibiting higher oxidative capacity than CoO, often employed in lithium-ion batteries and gas sensors .

Physical and Mechanical Properties

- Hardness : Cobalt-base systems, including CoO, demonstrate Vickers hardness values ranging from 150–300 HV, influenced by crystallinity and impurities (Table 8, ). Hydroperoxyperoxyethyne’s mechanical properties are likely inferior due to its complex, less dense structure.

- Thermal Stability : Co₃O₄ decomposes at ~900°C, whereas hydroperoxyperoxyethyne’s peroxo groups may cause decomposition at lower temperatures (<300°C).

Functional Comparison with Cobalt Hydroxide (Co(OH)₂)

Reactivity and Solubility

- Cobalt Hydroxide : A layered structure (CAS 21041-93-0) with low solubility in water (0.0032 g/L at 20°C), used in battery electrodes and as a precursor for Co₃O₄ synthesis .

- Hydroperoxyperoxyethyne : Expected to exhibit higher solubility in polar solvents due to peroxo groups, facilitating its use in homogeneous catalysis or oxidative degradation processes.

Industrial and Trade Context

Cobalt intermediates, including oxides and hydroxides, dominate global trade under HS codes 282200 and 810520, with China and the EU as top importers (Figure 89, ). Hydroperoxyperoxyethyne’s niche applications may limit its commercial prevalence, but its reactive oxygen groups could position it in specialty chemicals or advanced oxidation processes.

Data Tables

Table 1: Comparative Properties of Cobalt Compounds

Table 2: Global Trade of Cobalt Intermediates (2020)

| HS Code | Product Description | Top Importer | Volume (Metric Tons) |

|---|---|---|---|

| 282200 | Cobalt oxides and hydroxides | China | 12,500 |

| 810520 | Cobalt mattes, powders, and intermediates | EU | 8,200 |

Research Findings and Contradictions

- CAS Number Variability : Cobalt oxides listed under multiple CAS numbers (e.g., CoO: 1307-96-6, 185461-93-2) suggest differences in purity or synthesis methods .

- Functional Trade-offs : While cobalt oxides offer thermal stability, hydroperoxyperoxyethyne’s reactive oxygen groups may enhance catalytic activity at the expense of durability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.